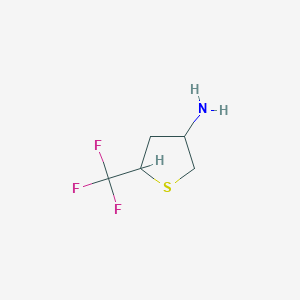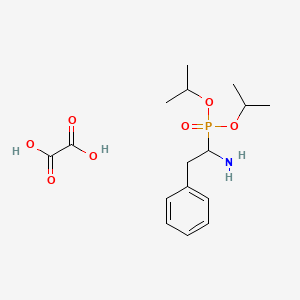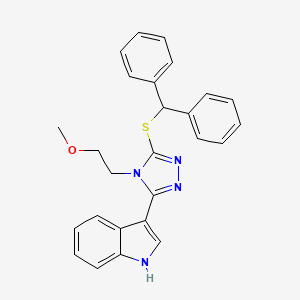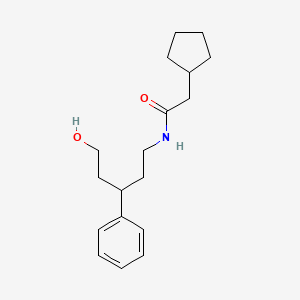![molecular formula C15H22N2O2S B2785446 1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA CAS No. 1448036-77-8](/img/structure/B2785446.png)
1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea moiety linked to a dimethylphenyl group and a methoxytetrahydrothiophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methoxytetrahydrothiophen-3-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route allows for efficient production to meet the demands of various applications.
化学反应分析
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-(methyl)urea
- 1-(3,4-Dimethylphenyl)-3-((3-methoxytetrahydrothiophen-2-yl)methyl)urea
- 1-(3,4-Dimethylphenyl)-3-((3-hydroxytetrahydrothiophen-3-yl)methyl)urea
Uniqueness
1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxytetrahydrothiophenyl group enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11-4-5-13(8-12(11)2)17-14(18)16-9-15(19-3)6-7-20-10-15/h4-5,8H,6-7,9-10H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRZGRJNHBCCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(CCSC2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(1-Ethyl-5-methylbenzimidazol-2-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2785365.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2785366.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2785368.png)
![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2785369.png)
![2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2785370.png)




![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2785382.png)

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2785386.png)
